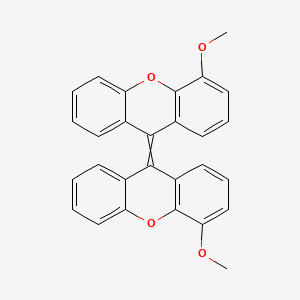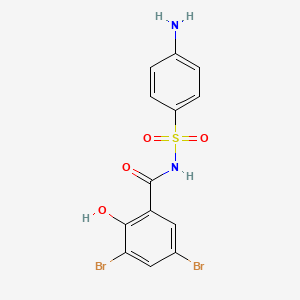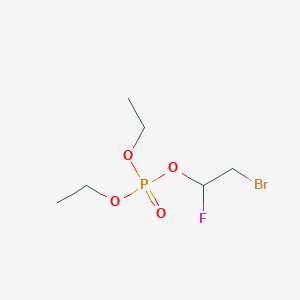
4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid: is a heterocyclic compound featuring a pyrrole ring substituted with phenyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of benzaldehyde with an amine derivative to form an intermediate, which then undergoes cyclization under acidic conditions to yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties .
作用機序
The mechanism of action of 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl groups and the carboxylic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
- 4,5-Diphenyl-1H-imidazole-2-carboxylic acid
- 4,5-Diphenyl-2H-pyrrole-3-carboxylic acid
- 4,5-Diphenyl-3,4-dihydro-1H-pyrrole-3-carboxylic acid
Comparison: Compared to its analogs, 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 3 position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
特性
CAS番号 |
62920-85-8 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C17H15NO2/c19-17(20)14-11-18-16(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H,19,20) |
InChIキー |
ASKDLEVIQPYPQD-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


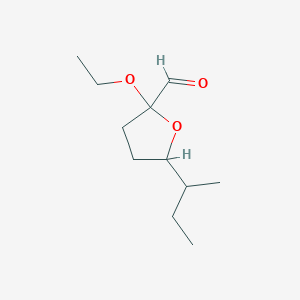
![9-[Benzyl(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517214.png)
(3,3,3-trifluoropropyl)silane](/img/structure/B14517215.png)



![2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14517238.png)
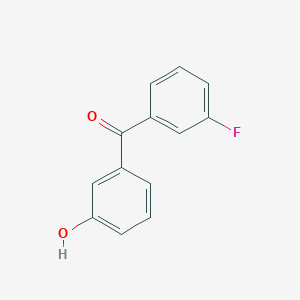
![4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B14517248.png)

